N-cyclobutyl-2-fluoropyridin-4-amine
Description
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
N-cyclobutyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C9H11FN2/c10-9-6-8(4-5-11-9)12-7-2-1-3-7/h4-7H,1-3H2,(H,11,12) |
InChI Key |
AAOFVLDXAZVSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
- Fluorination: 2-Amino-4-chloropyridine reacts with NaF in DMF at 140°C.
- Amination: Without isolating 2-amino-4-fluoropyridine, cyclobutylamine and Pd catalyst are added directly to the reaction mixture.
Advantages:
- Eliminates purification between steps.
- Reduces solvent waste.
Challenges:
- Requires compatibility of fluoride ions with the palladium catalyst.
- Optimal temperature and ligand selection are critical to prevent catalyst deactivation.
Alternative Routes: Reductive Amination and Cyclization
Reductive Amination of 2-Fluoropyridin-4-one
2-Fluoropyridin-4-one reacts with cyclobutylamine under reductive conditions (NaBH₃CN, MeOH) to form the target compound. However, this method suffers from low yields (<30%) due to competing over-reduction of the ketone.
Cyclobutyl Group Construction via [2+2] Cycloaddition
A less common approach involves synthesizing the cyclobutyl ring in situ. For example, 2-fluoro-4-vinylpyridine undergoes photochemical [2+2] cycloaddition with ethylene, followed by amine functionalization. This route is limited by regioselectivity issues and low scalability.
Comparative Analysis of Synthetic Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| SNAr + Buchwald-Hartwig | 70–80% | High selectivity, scalable | Requires palladium catalysts |
| One-Pot Synthesis | 60–70% | Reduced purification steps | Sensitive to reaction conditions |
| Reductive Amination | <30% | Simple reagents | Low efficiency, side reactions |
| [2+2] Cycloaddition | 10–20% | Novel approach | Poor regioselectivity, impractical |
Industrial-Scale Considerations
For large-scale production, the SNAr followed by Buchwald-Hartwig amination is preferred due to its reliability. Key optimizations include:
- Catalyst Recycling: Immobilized Pd catalysts reduce costs.
- Solvent Recovery: DMF is distilled and reused.
- Process Safety: Elevated temperatures necessitate robust pressure management.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4).
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-cyclobutyl-2-fluoropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Agricultural Chemistry: Fluorinated pyridines are used as active ingredients in agrochemicals.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and therapy.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Structural Analogues of 4-Fluoropyridin-2-Amine Derivatives
The following table summarizes key structural analogs, their substituents, and similarity scores (calculated based on molecular frameworks and functional groups):
| CAS Number | Compound Name | Substituents | Similarity Score |
|---|---|---|---|
| 1211537-08-4 | 4-Fluoropyridin-2-amine | H (parent compound) | 0.88 |
| 1393574-54-3 | 5-Chloro-4-fluoropyridin-2-amine | Cl at 5-position | 0.81 |
| 944401-69-8 | 5-Bromo-4-fluoropyridin-2-amine | Br at 5-position | 0.80 |
| 917895-57-9 | N-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine | Cyclopentyl, CF₃ at 2-position | 0.61* |
Notes:
- The parent compound (4-fluoropyridin-2-amine) shares the highest similarity (0.88) with N-cyclobutyl-2-fluoropyridin-4-amine, differing only in the 4-position substituent (cyclobutyl vs. H) .
- Halogenated derivatives (Cl, Br) at the 5-position exhibit reduced similarity (0.80–0.81) due to increased steric bulk and electronic effects .
- N-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 917895-57-9) has a lower similarity score (0.61) due to a pyrimidine core and larger cyclopentyl group .
Biological Activity
N-cyclobutyl-2-fluoropyridin-4-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyclobutyl group and a fluorine atom. The presence of these functional groups influences its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been studied for its inhibitory effects on certain kinases, which are crucial in cell signaling pathways.
Table 1: Biological Targets and IC50 Values
The mechanism of action for this compound primarily involves the inhibition of specific kinases. The compound binds to the active sites of these enzymes, preventing substrate phosphorylation, which is essential for various cellular processes such as growth and apoptosis.
Case Study: Inhibition of JNK3
A study highlighted the compound's ability to inhibit JNK3 with an IC50 value of 120 nM. This inhibition was attributed to the structural modifications that enhance binding affinity to the enzyme's active site. The study utilized enzyme-linked immunosorbent assays (ELISA) to quantify the inhibitory effects and confirmed the binding mode through X-ray crystallography .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclobutyl group and the pyridine ring can significantly affect biological activity. For instance, varying substituents on the pyridine ring have been shown to modulate potency against different kinases.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Cyclobutyl Size | Larger rings decrease potency |
| Fluorine Substitution | Enhances binding affinity |
| Aromatic Substituents | Varying effects on selectivity |
Therapeutic Applications
Given its biological activity, this compound holds promise for therapeutic applications in treating conditions related to dysregulated kinase activity, such as cancer and neurodegenerative diseases. The compound's ability to selectively inhibit JNK3 suggests potential in cancer therapies where this pathway is often overactive.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
